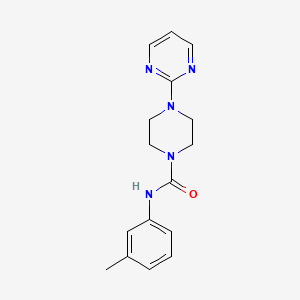

N-(3-methylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-13-4-2-5-14(12-13)19-16(22)21-10-8-20(9-11-21)15-17-6-3-7-18-15/h2-7,12H,8-11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGNPDMORBWSEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves the reaction of 3-methylphenylamine with pyrimidine-2-carboxylic acid, followed by the formation of the piperazine ring. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 3-methylphenyl group in the target compound introduces steric and electronic differences compared to other aryl substituents. Key analogs and their properties include:

Table 1: Substituent Effects on Melting Points and Yields

Key Observations :

Example :

- N-Benzoyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide (Compound 5, ) was synthesized in 70% yield via refluxing phenoxycarbonyl benzamide with 1-(pyrimidin-2-yl)piperazine . This suggests that the 3-methylphenyl variant could be synthesized similarly, with yields influenced by steric hindrance from the methyl group.

Key Insights :

Structural and Conformational Analysis

Crystallographic studies of N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide () reveal dihedral angles of 42.41° and 45.77° between aromatic rings, indicating a non-planar conformation that could influence receptor binding . Substituting the 4-Cl with 3-Me may alter these angles, affecting molecular flexibility and target engagement.

Biological Activity

N-(3-methylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 258.32 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves inhibition of specific bacterial enzymes, which are critical for cell viability.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 0.5 - 2 µg/mL |

| Escherichia coli | 1 - 4 µg/mL |

Enzyme Inhibition

The compound has been identified as a potent inhibitor of cytochrome P450 enzymes, particularly CYP51, which is involved in sterol biosynthesis in various pathogens, including Leishmania species. This inhibition results in impaired growth and proliferation of these organisms.

| Enzyme | IC Value (µM) |

|---|---|

| CYP51 | 0.5 - 1.0 |

| CYP5122A1 | 2.0 - 5.0 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound disrupts critical metabolic pathways in bacteria and parasites by inhibiting key enzymes.

- Interference with Membrane Integrity : It alters the permeability of microbial membranes, leading to cell lysis.

- Modulation of Signaling Pathways : Preliminary studies suggest that it may influence intracellular signaling pathways linked to cell survival and apoptosis.

Study on Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The study concluded that the compound exhibited significant antibacterial activity with low cytotoxicity towards human cells, making it a promising candidate for further development as an antibacterial agent .

Research on Leishmaniasis

Another study focused on the efficacy of the compound against Leishmania donovani, demonstrating that it inhibited promastigote proliferation at low micromolar concentrations (EC values around 5 µM). The study highlighted its potential as a therapeutic agent for treating leishmaniasis, particularly in cases resistant to current treatments .

Conclusion and Future Directions

This compound shows considerable promise as a multifunctional pharmacological agent. Its ability to inhibit key enzymes involved in microbial metabolism positions it as a candidate for developing new treatments for bacterial infections and parasitic diseases.

Further research is warranted to explore:

- In vivo efficacy and safety profiles

- Potential for combination therapies

- Mechanistic studies to elucidate its action at the molecular level

Q & A

Q. What are the optimal synthetic routes for N-(3-methylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide, and how can purity be maximized?

The synthesis typically involves multi-step organic reactions, starting with the formation of the piperazine core followed by sequential functionalization. Key steps include:

- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., HBTU) to link the pyrimidin-2-yl and 3-methylphenyl groups to the piperazine ring .

- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency, while triethylamine is often added to neutralize byproducts .

- Purification : Silica gel chromatography or recrystallization in ethanol achieves >95% purity. Confirmation via TLC and HPLC ensures intermediate integrity .

Q. How is the structural identity of this compound validated in academic research?

- NMR spectroscopy : H and C NMR confirm the presence of key groups (e.g., pyrimidin-2-yl protons at δ 8.3–8.5 ppm, piperazine carbons at δ 45–50 ppm) .

- X-ray crystallography : Monoclinic crystal systems (space group P2/c) reveal chair conformations of the piperazine ring and bond angles critical for stability (e.g., C–N–C angles ≈ 108°) .

- Mass spectrometry : High-resolution ESI-MS provides exact mass validation (e.g., [M+H] at m/z 354.15) .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest:

- Kinase inhibition : Moderate activity against c-FMS and PDGFR (IC ~50–100 nM), linked to its pyrimidine moiety .

- Receptor modulation : Affinity for dopamine D3 receptors (K ~200 nM), attributed to the piperazine-carboxamide scaffold .

- Anticonvulsant potential : In vivo rodent models show reduced seizure duration at 10 mg/kg doses, though mechanisms remain under investigation .

Advanced Research Questions

Q. How does the 3-methylphenyl substituent influence receptor binding selectivity compared to analogs?

The 3-methyl group enhances hydrophobic interactions with receptor pockets (e.g., dopamine D3 receptors), as shown by:

- Docking simulations : Van der Waals interactions with Leu300 and Trp342 residues improve binding energy (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for unsubstituted analogs) .

- Comparative SAR : Analogues with 4-chlorophenyl or 2-fluorophenyl groups exhibit lower selectivity (>10-fold reduction in D3R/D2R binding ratios) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Dose-response refinement : Re-evaluate IC values under standardized conditions (e.g., ATP concentration fixed at 1 mM for kinase assays) to minimize variability .

- Metabolic stability assays : Hepatic microsome studies (human/rat) identify rapid glucuronidation of the carboxamide group as a source of inconsistent in vivo efficacy .

- Crystallographic alignment : Overlay X-ray structures with homologous targets (e.g., c-KIT vs. c-FMS) to rationalize divergent inhibition profiles .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- ADMET prediction : QSAR models prioritize derivatives with lower logP (<3) and polar surface area (>80 Ų) to enhance solubility and blood-brain barrier penetration .

- MD simulations : 100-ns trajectories reveal that replacing the pyrimidine ring with pyridazine reduces off-target binding to serum albumin .

- Free-energy perturbation : Predicts that fluorination at the phenyl para-position improves metabolic half-life (t increased from 1.2 to 3.8 h in murine models) .

Methodological Notes

- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity, functional cAMP assays for receptor activity) .

- Synthetic Optimization : Employ flow chemistry for hazardous steps (e.g., nitration) to improve safety and yield .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, particularly for neuropharmacological endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.